molecular formula C16H23F3N4O2 B2983878 Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate CAS No. 1982187-39-2

Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate

Cat. No. B2983878
CAS RN: 1982187-39-2
M. Wt: 360.381
InChI Key: KBIBIKARDOZLDD-UHFFFAOYSA-N
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Description

Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate is a chemical compound with the IUPAC name tert-butyl (((2S,4R)-4-(trifluoromethyl)piperidin-2-yl)methyl)carbamate . It has a molecular weight of 282.31 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds involves the use of Boc anhydride (0.8mmol) and ethanol (3.5mL) in a dry reaction flask . The reaction mixture is cooled in an ice bath and a 70% aqueous ammonia solution (0.6 mL) is slowly added . The mixture is stirred at approximately 0°C for 1 hour, then transferred to room temperature and stirred for 18 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-7-9-6-8(4-5-16-9)12(13,14)15/h8-9,16H,4-7H2,1-3H3,(H,17,18)/t8-,9+/m1/s1 .


Chemical Reactions Analysis

The protodeboronation of similar compounds like pinacol boronic esters has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Medicinal Chemistry Applications

This compound and its derivatives have been explored for their potential in medicinal chemistry, particularly as ligands for histamine H4 receptors. These receptors are involved in inflammatory and immune responses, making them targets for treating conditions like allergies, asthma, and autoimmune diseases. For example, a study by Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as H4 receptor ligands, leading to compounds with anti-inflammatory and antinociceptive activities in animal models, highlighting the potential therapeutic applications of such compounds (Altenbach et al., 2008).

Organic Synthesis and Catalysis

In the realm of organic synthesis, derivatives of this compound have been used as intermediates in the synthesis of complex molecules. For instance, Wang et al. (2022) reported on a photoredox-catalyzed amination process using a related compound as an amidyl-radical precursor, demonstrating a new pathway for assembling 3-aminochromones, which are valuable in synthesizing diverse amino pyrimidines (Wang et al., 2022).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N4O2/c1-10-20-12(16(17,18)19)9-13(21-10)23-7-5-11(6-8-23)22-14(24)25-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIBIKARDOZLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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